molecular formula C8H10N2O4 B11903082 Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate CAS No. 1346697-92-4

Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate

Cat. No.: B11903082
CAS No.: 1346697-92-4
M. Wt: 198.18 g/mol
InChI Key: XROOPNANYRKETO-UHFFFAOYSA-N
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Description

Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C₈H₁₀N₂O₄ and a molecular weight of 198.18 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate typically involves the reaction of ethyl chloroacetate with 4-hydroxy-6-oxo-1,6-dihydropyridazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can occur through various pathways, depending on the specific enzyme and the nature of the interaction .

Comparison with Similar Compounds

Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate can be compared with other similar compounds, such as:

Properties

CAS No.

1346697-92-4

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

ethyl 2-[(6-oxo-1H-pyridazin-4-yl)oxy]acetate

InChI

InChI=1S/C8H10N2O4/c1-2-13-8(12)5-14-6-3-7(11)10-9-4-6/h3-4H,2,5H2,1H3,(H,10,11)

InChI Key

XROOPNANYRKETO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=O)NN=C1

Origin of Product

United States

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